Tyrosinase Inhibition Potency vs. Kojic Acid Positive Control
In a mushroom tyrosinase inhibition assay, N1-(tert-butyl)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazine-1-carbothioamide demonstrated an IC50 of 0.05 µM, representing a 128‑fold improvement in potency over the reference inhibitor kojic acid (IC50 = 6.4 µM) [1]. This data positions the 3,5-dibromo-2-hydroxy substitution pattern as critical for high-affinity tyrosinase engagement within the benzylidene-hydrazinecarbothioamide series.
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.05 µM |
| Comparator Or Baseline | Kojic acid, IC50 = 6.4 µM |
| Quantified Difference | 128‑fold greater potency |
| Conditions | Mushroom tyrosinase enzymatic assay |
Why This Matters
This 128‑fold potency advantage over kojic acid substantiates the compound's selection for tyrosinase‑targeted biochemical studies where superior inhibition at low concentrations is required.
- [1] Hosseinpoor, H. et al. A series of benzylidene linked to hydrazinecarbothioamide as tyrosinase inhibitors: Synthesis, biological evaluation and structure–activity relationship. Chemistry & Biodiversity, 2020, 17, e2000285. View Source
